![molecular formula C17H22N2O6 B14660182 (Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile CAS No. 38791-51-4](/img/structure/B14660182.png)
(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a beta-blocker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile typically involves a multi-step process. The initial step often includes the preparation of (Z)-but-2-enedioic acid through the isomerization of maleic acid. The subsequent steps involve the introduction of the benzonitrile moiety and the propan-2-ylamino group through a series of nucleophilic substitution and addition reactions. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, is increasingly being adopted to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted benzonitriles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a beta-blocker. It is used in experiments to understand the interactions between beta-adrenergic receptors and their ligands, which can lead to the development of new therapeutic agents.
Medicine
Medically, this compound is investigated for its potential to treat cardiovascular diseases. Its ability to modulate heart rate and blood pressure makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it valuable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for cardiovascular diseases.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile is unique due to its combination of an unsaturated dicarboxylic acid and a beta-blocker. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
38791-51-4 |
|---|---|
Fórmula molecular |
C17H22N2O6 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile |
InChI |
InChI=1S/C13H18N2O2.C4H4O4/c1-10(2)15-8-12(16)9-17-13-5-3-4-11(6-13)7-14;5-3(6)1-2-4(7)8/h3-6,10,12,15-16H,8-9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
USGXRKFZDDKONB-BTJKTKAUSA-N |
SMILES isomérico |
CC(C)NCC(COC1=CC=CC(=C1)C#N)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC(=C1)C#N)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


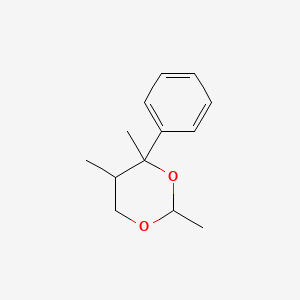
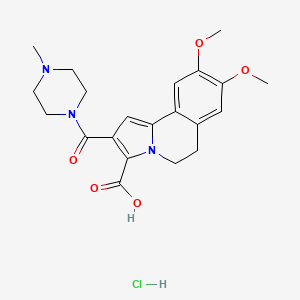
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
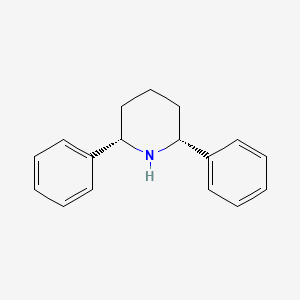

![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
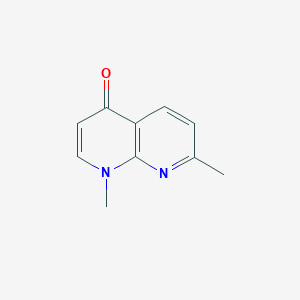

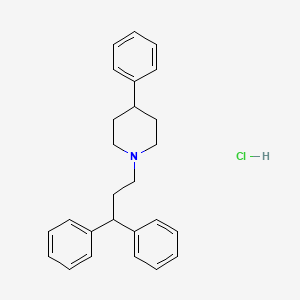
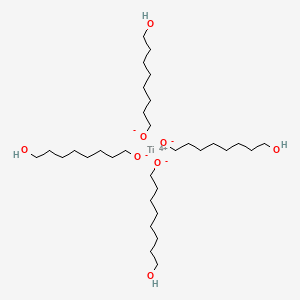
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

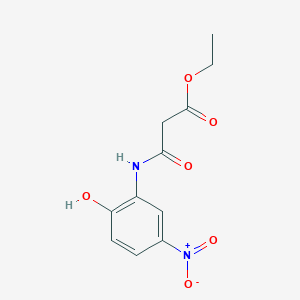
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
